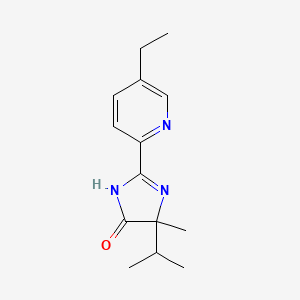

![molecular formula C13H19BrN2O B602081 trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol CAS No. 101900-43-0](/img/structure/B602081.png)

trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol

Overview

Description

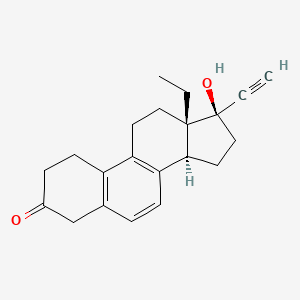

“trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol” is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 . It is an impurity of Ambroxol, a bronchosecretolytic drug, and a metabolite of Bromohexine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexanol ring with an amino group and a bromophenylmethylamino group attached to it .Physical And Chemical Properties Analysis

“this compound” is a solid compound with an off-white to orange color . It has a predicted boiling point of 437.5±45.0 °C and a predicted density of 1.43±0.1 g/cm3 . It is slightly soluble in chloroform and sparingly soluble in methanol .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Process and Structure Analysis : The synthesis of trans-4-(N-acetylamido)cyclohexanol, a precursor to pharmaceutical intermediates like hydrochloride salt of trans-4-aminocyclohexanol, involves a two-step process starting with p-aminophenol. This synthesis is monitored using HPLC, and the molecular structures are characterized using IR and NMR spectroscopy (Li Jia-jun, 2012).

- Spectral Distinction Studies : Research on the spectral distinction between cis- and trans-4-methylaminorex, which involves a similar compound, offers insights into spectral properties useful for substance identification (A. By et al., 1989).

Applications in Organic Chemistry

- Cyclization Reactions : Studies on cyclization reactions of certain cyclohexanol derivatives, similar to trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol, provide insights into the stereochemistry of products in these reactions (K. Funakoshi et al., 1989).

- Enantioselective Synthesis : The resolution of racemic 2-aminocyclohexanol derivatives for use as ligands in asymmetric catalysis is an important area of study. This includes producing enantiomerically pure forms of such compounds and their applications in reactions like phenyl transfer and hydrogenations (Ingo Schiffers et al., 2006).

Miscellaneous Applications

- Pharmacological Studies : Clinico-pharmacological and pharmacokinetic studies of related compounds, like trans-4- (2-amino-3, 5-dibromobenzylamino) cyclohexanol hydrochloride, focus on absorption and metabolism in the body. Such studies provide a framework for understanding the pharmacological properties of similar compounds (T. Seki et al., 1977).

Mechanism of Action

Target of Action

Ambroxol Monobromine, also known as “4-[(2-amino-5-bromophenyl)methylamino]cyclohexan-1-ol” or “trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol”, primarily targets the mucus membranes in the respiratory tract . It acts on these membranes to restore the physiological clearance mechanisms of the respiratory tract, which play an important role in the body’s natural defense mechanisms .

Mode of Action

Ambroxol Monobromine is a mucolytic agent that works by breaking up phlegm and stimulating mucus production . It also stimulates the synthesis and release of surfactant by type II pneumocytes . Surfactants act as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents . Additionally, Ambroxol has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase .

Biochemical Pathways

Ambroxol Monobromine affects several biochemical pathways. It has been shown to upregulate Glucocerebrosidase (GCase) activity, a lysosomal enzyme, through the transcription factor EB pathway and stimulation of lysosomal exocytosis . This upregulation of GCase activity has potential implications in disease-modifying therapies for conditions like Parkinson’s Disease .

Pharmacokinetics

The pharmacokinetics of Ambroxol Monobromine involve its absorption, distribution, metabolism, and excretion (ADME). In a study comparing the steady-state pharmacokinetics of Ambroxol extended-release (ER) 75-mg retard capsules with immediate-release (IR) formulations, it was found that the ER capsules provided similar exposure (AUC SS 0–24) and maximum plasma level (Cmax SS) compared to IR tablets . The time to maximum plasma level (tmax SS) was longer with ER retard capsules than with IR tablets .

Result of Action

The primary result of Ambroxol Monobromine’s action is the clearance of mucus in the respiratory tract, facilitating expectoration and easing productive cough . This allows patients to breathe more freely and deeply . Additionally, Ambroxol has been shown to have anti-inflammatory properties, reducing redness in a sore throat .

Action Environment

The action of Ambroxol Monobromine can be influenced by various environmental factors. For instance, the preparation of Ambroxol involves successive procedures of electrophilic bromination, acetylation, radical benzylic bromination, N-alkylation, and hydrolysis processes . The addition of aqueous hydrogen peroxide can enhance the utilization of liquid bromine in the electrophilic bromination of o-toluidine, avoiding the hazardous HBr generated as a by-product .

Biochemical Analysis

Biochemical Properties

Ambroxol Monobromine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it requires NADPH and the involvement of CYP3A4 for its metabolism . The compound and its metabolites DHTQ and DBABA have LUMO-HOMO energy differences, indicating their kinetic inertness .

Cellular Effects

Ambroxol Monobromine has profound effects on various types of cells and cellular processes. It influences cell function by promoting the secretion of surfactant and airway fluid, enhancing ciliary movement, and normalizing airway mucosa .

Molecular Mechanism

The molecular mechanism of Ambroxol Monobromine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the formation of its metabolite DBABA requires NADPH and the involvement of CYP3A4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ambroxol Monobromine change over time. It has been found to be a heat-stable and humidity-sensitive drug . Special attention should be addressed to excipients as it was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of Ambroxol Monobromine .

Metabolic Pathways

Ambroxol Monobromine is involved in several metabolic pathways. It requires NADPH and the involvement of CYP3A4 for its metabolism .

Properties

IUPAC Name |

4-[(2-amino-5-bromophenyl)methylamino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c14-10-1-6-13(15)9(7-10)8-16-11-2-4-12(17)5-3-11/h1,6-7,11-12,16-17H,2-5,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTUIMUXTYRTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C=CC(=C2)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

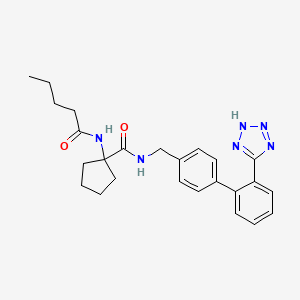

![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)